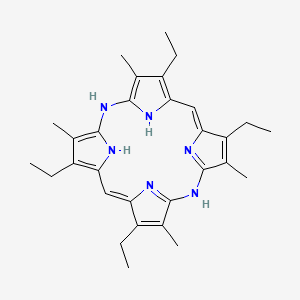
2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine is a synthetic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, such as oxygen transport and photosynthesis. This particular compound is characterized by its unique structure, which includes ethyl and methyl groups attached to the porphyrin ring, as well as nitrogen atoms at specific positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine typically involves the condensation of pyrrole derivatives with aldehydes under acidic conditions. The reaction is followed by oxidation to form the porphyrin ring. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The ethyl and methyl groups can be substituted with other functional groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of porphyrin oxides, while substitution reactions can yield a wide range of functionalized porphyrin derivatives.
Applications De Recherche Scientifique
2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various organic reactions and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in mimicking natural porphyrins, which are essential for biological processes like oxygen transport and electron transfer.
Medicine: Investigated for its potential use in photodynamic therapy, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Industry: Utilized in the development of sensors and materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine involves its ability to interact with various molecular targets and pathways. The compound’s structure allows it to bind to metal ions, facilitating electron transfer and redox reactions. This property is crucial for its catalytic activity and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-porphine: Similar structure but lacks the nitrogen atoms at specific positions.
2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine: Contains additional ethyl groups, leading to different electronic properties.
2,7,12,17-Tetraethyl-3,8,13,18-tetramethyl-21H,23H-porphine: Similar structure but with different positions of ethyl and methyl groups.
Uniqueness
The uniqueness of 2,8,12,18-Tetraethyl-3,7,13,17-tetramethyl-21H,23H-5,15-diazaporphine lies in its specific arrangement of ethyl and methyl groups, as well as the presence of nitrogen atoms. These features contribute to its distinct electronic properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C30H38N6 |
|---|---|
Poids moléculaire |
482.7 g/mol |
Nom IUPAC |
5,9,15,19-tetraethyl-4,10,14,20-tetramethyl-2,12,21,22,23,24-hexazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1(21),3(24),4,6,8,10,13,15,17,19-decaene |
InChI |
InChI=1S/C30H38N6/c1-9-19-15(5)27-31-23(19)13-24-20(10-2)16(6)29(32-24)36-30-18(8)22(12-4)26(34-30)14-25-21(11-3)17(7)28(33-25)35-27/h13-14,31,33,35H,9-12H2,1-8H3,(H,32,34,36) |
Clé InChI |
SNGNQUCRNXSMFY-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=NC1=CC3=C(C(=C(N3)NC4=C(C(=C(N4)C=C5C(=C(C(=N5)N2)C)CC)CC)C)C)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



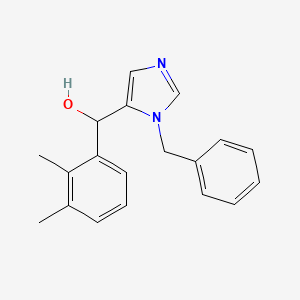
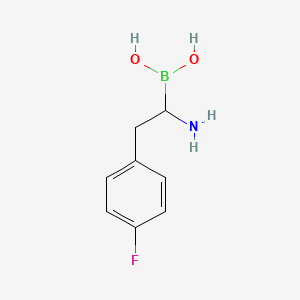

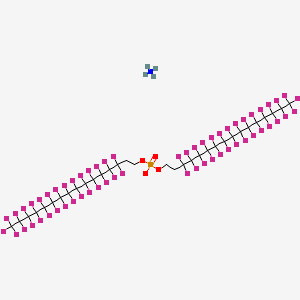
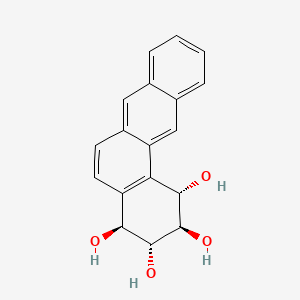
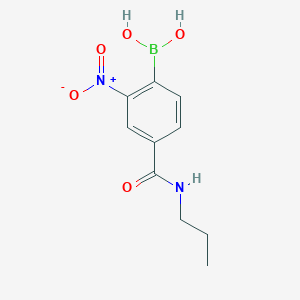

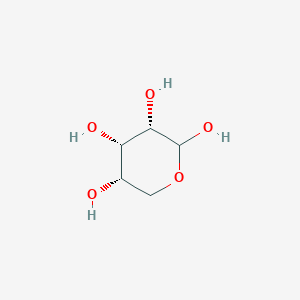
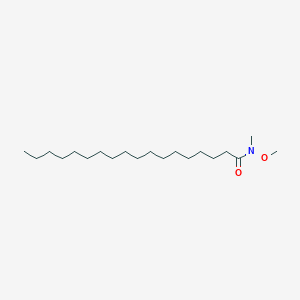
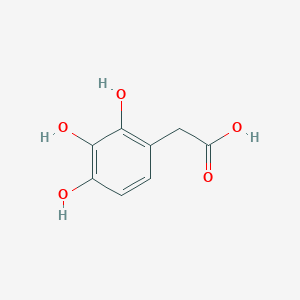
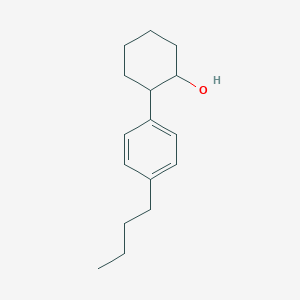
![1-(2-Chloro-4-methyl-5-methylsulfonylphenyl)-4-[[6-(trifluoromethyl)pyridin-3-yl]methyl]piperazine](/img/structure/B13407567.png)

